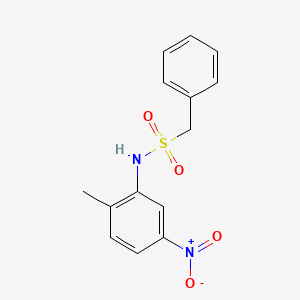
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a sulfonamide derivative that belongs to the family of nitroaromatic compounds.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can inhibit the growth of bacterial and fungal pathogens. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also stable under normal laboratory conditions. However, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide. One potential application is the development of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide and its potential applications in medicine. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may also have potential applications in agriculture and environmental science, and further research is needed to explore these possibilities.
合成法
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized by the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid with a melting point of 191-193°C.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been investigated for its ability to control fungal and bacterial plant diseases. In environmental science, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential use in the degradation of organic pollutants.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(16(17)18)9-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDSCXBIOKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

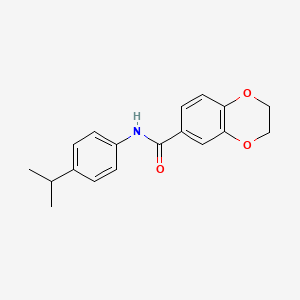
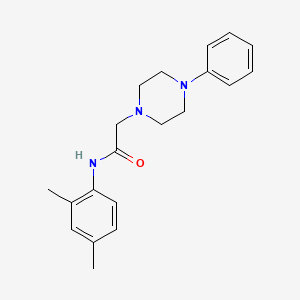
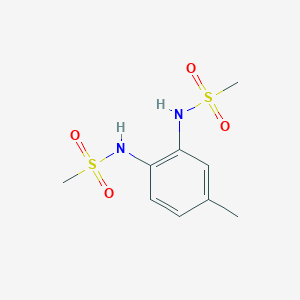
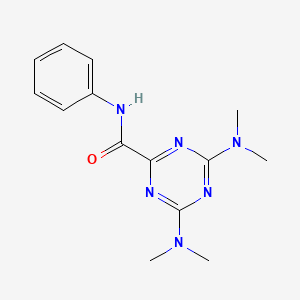
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
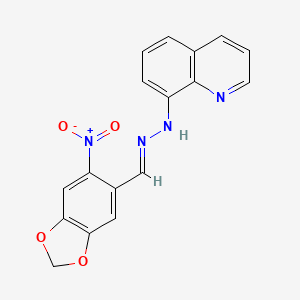
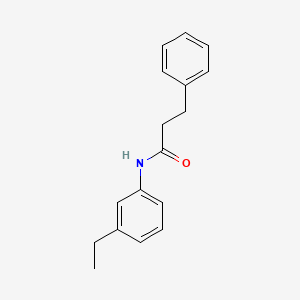


![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
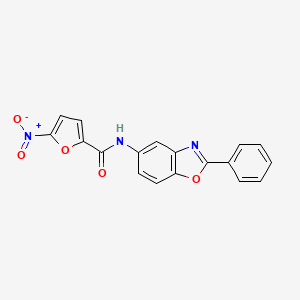
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)